Trimethyl-(2-trimethylsilylphenoxy)silan

Übersicht

Beschreibung

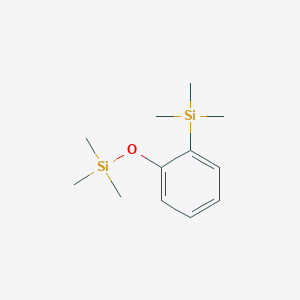

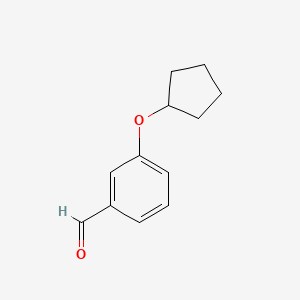

Trimethyl-(2-trimethylsilylphenoxy)silane is an organosilicon compound with the molecular formula C12H22OSi2 and a molecular weight of 238.47 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to a phenoxy group, which is further bonded to another trimethylsilyl group. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Wissenschaftliche Forschungsanwendungen

Trimethyl-(2-trimethylsilylphenoxy)silane has a wide range of applications in scientific research, including:

Chemistry: Used as a protecting group for alcohols and phenols in organic synthesis.

Biology: Utilized in the modification of biomolecules for enhanced stability and reactivity.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Applied in the production of specialty chemicals and materials, including coatings and adhesives.

Biochemische Analyse

Biochemical Properties

Trimethyl-(2-trimethylsilylphenoxy)silane plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through its reactive silicon-oxygen bonds. These interactions often involve the formation of covalent bonds, leading to the modification of the biomolecules’ structure and function. For instance, trimethyl-(2-trimethylsilylphenoxy)silane can act as a silylating agent, protecting hydroxyl groups in biomolecules during chemical reactions .

Cellular Effects

Trimethyl-(2-trimethylsilylphenoxy)silane has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modify proteins and enzymes can lead to changes in cellular function. For example, trimethyl-(2-trimethylsilylphenoxy)silane can inhibit certain enzymes, altering metabolic pathways and affecting the overall cellular metabolism .

Molecular Mechanism

The molecular mechanism of trimethyl-(2-trimethylsilylphenoxy)silane involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. This binding often involves the formation of covalent bonds between the silicon atoms in trimethyl-(2-trimethylsilylphenoxy)silane and the functional groups in the biomolecules. These interactions can result in changes in gene expression and protein function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trimethyl-(2-trimethylsilylphenoxy)silane can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to moisture or high temperatures. Long-term studies have shown that trimethyl-(2-trimethylsilylphenoxy)silane can have lasting effects on cellular function, particularly in in vitro studies. These effects include changes in enzyme activity and gene expression over extended periods .

Dosage Effects in Animal Models

The effects of trimethyl-(2-trimethylsilylphenoxy)silane vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as protecting biomolecules during chemical reactions. At high doses, trimethyl-(2-trimethylsilylphenoxy)silane can be toxic, leading to adverse effects on cellular function and overall health. These toxic effects can include enzyme inhibition, disruption of metabolic pathways, and damage to cellular structures .

Metabolic Pathways

Trimethyl-(2-trimethylsilylphenoxy)silane is involved in various metabolic pathways, particularly those related to the modification of biomolecules. The compound interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, trimethyl-(2-trimethylsilylphenoxy)silane can inhibit enzymes involved in the synthesis of certain metabolites, leading to changes in their levels within the cell .

Transport and Distribution

Within cells and tissues, trimethyl-(2-trimethylsilylphenoxy)silane is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s activity and function within different cellular compartments .

Subcellular Localization

Trimethyl-(2-trimethylsilylphenoxy)silane is localized in specific subcellular compartments, where it exerts its effects on cellular function. The compound can be directed to particular organelles through targeting signals or post-translational modifications. This subcellular localization is crucial for its activity, as it allows trimethyl-(2-trimethylsilylphenoxy)silane to interact with specific biomolecules and modify their function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Trimethyl-(2-trimethylsilylphenoxy)silane can be synthesized through the reaction of o-(trimethylsilyl)phenol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane groups .

Industrial Production Methods: Industrial production of trimethyl-(2-trimethylsilylphenoxy)silane involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Trimethyl-(2-trimethylsilylphenoxy)silane undergoes various chemical reactions, including:

Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The phenoxy group can undergo oxidation to form phenolic derivatives.

Reduction Reactions: The compound can be reduced to form silane derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halides and nucleophiles such as amines and alcohols. The reactions are typically carried out in the presence of a base.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Reactions: Formation of substituted phenoxy derivatives.

Oxidation Reactions: Formation of phenolic compounds.

Reduction Reactions: Formation of silane derivatives.

Wirkmechanismus

The mechanism of action of trimethyl-(2-trimethylsilylphenoxy)silane involves the interaction of its trimethylsilyl groups with various molecular targets. The trimethylsilyl groups are known for their electron-donating properties, which can stabilize reactive intermediates and facilitate chemical reactions. The phenoxy group can participate in electrophilic and nucleophilic reactions, further enhancing the compound’s reactivity .

Vergleich Mit ähnlichen Verbindungen

Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH.

Trimethyl(phenoxy)silane: Similar in structure but lacks the additional trimethylsilyl group, making it less versatile in certain reactions.

Uniqueness: Trimethyl-(2-trimethylsilylphenoxy)silane is unique due to the presence of both trimethylsilyl and phenoxy groups, which confer enhanced reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of reactions compared to similar compounds .

Eigenschaften

IUPAC Name |

trimethyl-(2-trimethylsilyloxyphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22OSi2/c1-14(2,3)12-10-8-7-9-11(12)13-15(4,5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDDPAJOITCAMJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC=C1O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294515 | |

| Record name | trimethyl-(2-trimethylsilylphenoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18036-83-4 | |

| Record name | NSC96867 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trimethyl-(2-trimethylsilylphenoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid](/img/structure/B1347509.png)